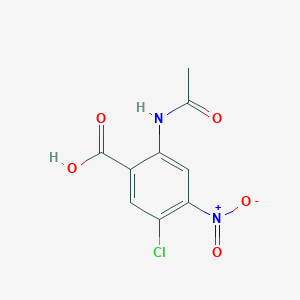

5-chloro-2-acetamido-4-nitrobenzoic acid

Description

Contextualization within Nitrobenzoic Acid Derivatives Research

Nitrobenzoic acids and their derivatives are a well-established class of compounds in organic chemistry. rsc.org These molecules, which feature both a carboxylic acid and one or more nitro groups, are fundamental starting materials and intermediates in numerous synthetic applications. They are integral to the production of pharmaceuticals, dyes, and pigments. ontosight.ai For example, derivatives of nitrobenzoic acid are used in the synthesis of analgesics, antibiotics, and other therapeutic agents. ontosight.ainumberanalytics.com

The subject compound, 5-chloro-2-acetamido-4-nitrobenzoic acid, belongs to a highly specialized subset of this family. The addition of a chlorine atom and an acetamido group to the nitrobenzoic acid core significantly increases its chemical complexity and synthetic potential. The presence of these additional groups modulates the electronic properties and reactivity of the aromatic ring, opening up pathways for creating highly substituted, target-specific molecules. Research on related compounds, such as 2-chloro-4-nitrobenzoic acid and 2-acetamido-4-nitrobenzoic acid, has highlighted their role as precursors in synthesizing various heterocyclic compounds and other complex organic structures. ontosight.ainih.gov

Significance as a Multifunctionalized Aromatic System in Chemical Synthesis

The primary significance of this compound in chemical synthesis lies in its nature as a multifunctionalized aromatic system. Each of the four functional groups imparts distinct reactivity and directing effects, making the molecule a versatile platform for further chemical modification. The strategic arrangement of these groups on the benzene (B151609) ring allows for controlled, sequential reactions.

The synthetic utility of each functional group is summarized below:

Carboxylic Acid (-COOH): This group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, providing a key handle for molecular assembly. It is a deactivating group and directs incoming electrophiles to the meta position. ucalgary.ca

Acetamido (-NHCOCH₃): This is a strongly activating, ortho-, para-directing group. libretexts.org It stabilizes the ring towards electrophilic attack and can be hydrolyzed to an amino group (-NH₂), which is a crucial functional group in many dyes and pharmaceuticals. The acetyl group also serves as a protecting group for the amine, modulating its reactivity.

Nitro (-NO₂): A powerful electron-withdrawing and deactivating group, the nitro group directs incoming electrophiles to the meta position. uomustansiriyah.edu.iq Critically, it can be selectively reduced to an amino group, providing another route to create complex substitution patterns.

Chloro (-Cl): As a halogen, the chloro group is deactivating yet ortho-, para-directing. wikipedia.org It influences the ring's reactivity and can be a site for nucleophilic aromatic substitution under specific conditions.

The combination of these groups on a single aromatic ring creates a complex interplay of electronic and steric effects. The regiochemical outcome of any further substitution reaction would depend on the reaction conditions, as the activating, ortho-, para-directing acetamido group is in opposition to the deactivating, meta-directing nitro and carboxyl groups. This complexity makes the molecule a challenging yet powerful tool for synthetic chemists aiming to build intricate molecular architectures.

| Functional Group | Electronic Effect | Directing Effect |

|---|---|---|

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Historical Development of Synthetic Approaches to Substituted Benzoic Acids

The synthesis of substituted benzoic acids is deeply rooted in the history of organic chemistry, particularly in the development of electrophilic aromatic substitution (EAS) reactions. The theoretical framework for these reactions began to take shape in the late 19th century with the work of chemists like Henry Armstrong, who proposed early versions of the mechanism involving an intermediate complex. rsc.orgic.ac.uk

The ability to introduce specific functional groups onto a benzene ring at desired positions evolved throughout the 20th century. Key historical developments relevant to the synthesis of a molecule like this compound include:

Nitration and Halogenation: The development of reliable methods for nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst) were among the earliest and most fundamental EAS reactions established. uomustansiriyah.edu.iq These reactions allowed for the direct installation of nitro and chloro groups onto aromatic rings.

Friedel-Crafts Reactions: Discovered in the 1870s, the Friedel-Crafts alkylation and acylation reactions provided a method for forming carbon-carbon bonds with aromatic rings, greatly expanding the scope of accessible structures. youtube.com

Understanding Regioselectivity: A major breakthrough was the systematic understanding of how existing substituents direct the position of subsequent substitutions. Chemists learned to classify groups as either ortho-, para-directing or meta-directing, which became a cornerstone of synthetic planning. ucalgary.cayoutube.com This knowledge is critical when planning the multi-step synthesis of a polysubstituted compound to ensure the correct arrangement of functional groups.

Synthesis and Use of Acetanilides: The acetylation of anilines to form acetanilides became a common strategy. This was historically important for two reasons: it served to protect the highly reactive amino group during subsequent harsh reaction conditions (like nitration), and it modulated the directing effect of the group, making it a less powerful activator and allowing for more controlled reactions. researchgate.netgordon.edu

The synthesis of a complex molecule like this compound would require a carefully designed sequence of these historically developed reactions, taking into account the directing and activating/deactivating effects of each group at every step.

Compound Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂O₅ |

| Molecular Weight | 258.62 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| CAS Number | Not assigned |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHNREIIJUFQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation for 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid

Classical Nitration Approaches

Traditional synthesis of 5-chloro-2-acetamido-4-nitrobenzoic acid relies on the electrophilic nitration of its precursor, 5-chloro-2-acetamidobenzoic acid. This approach involves the careful introduction of a nitro group onto the aromatic ring.

Regioselective Nitration of 5-Chloro-2-acetamidobenzoic Acid

The primary challenge in the synthesis is controlling the position of the incoming nitro group on the benzene (B151609) ring, a concept known as regioselectivity. The starting material, 5-chloro-2-acetamidobenzoic acid, has three different substituents—a chloro group (-Cl), an acetamido group (-NHCOCH₃), and a carboxylic acid group (-COOH)—each influencing where the new nitro group will attach.

The acetamido group is a powerful activating group and directs new substituents to the positions ortho and para to it (the C3 and C5 positions).

The chloro group is a deactivating group but also an ortho, para-director.

The carboxylic acid group is a deactivating group and directs incoming groups to the meta position (the C4 and C6 positions relative to the carboxyl group).

The nitration of 5-chloro-2-acetamidobenzoic acid results in the nitro group being introduced at the C4 position. This outcome is a result of the combined directing effects of the existing substituents. The powerful acetamido group strongly activates the C3 position, but this site is sterically hindered by the adjacent bulky carboxylic acid group. The C4 position is meta to the deactivating carboxylic acid and ortho to the chloro group. The directing influence of the acetamido and chloro groups, combined with steric considerations, ultimately favors the substitution at the C4 position, leading to the desired product. Achieving high regioselectivity is crucial as it minimizes the formation of unwanted isomers and simplifies the purification process. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, optimization of reaction conditions is essential. nih.gov Key factors that influence the reaction's outcome include temperature, reactant concentrations, the choice of nitrating agent, and reaction time.

Traditional nitration is often performed using a mixture of concentrated nitric acid and sulfuric acid. The temperature must be carefully controlled, as nitration reactions are highly exothermic. Lower temperatures, often at or below 5°C, are typically employed to prevent over-nitration and the formation of side products. googleapis.com The optimization process involves systematically varying these parameters to find the ideal balance that favors the formation of the desired product. scielo.br

Below is an illustrative table showing how reaction conditions can be optimized for a typical nitration reaction.

| Parameter | Condition A | Condition B (Optimized) | Condition C | Effect on Yield/Selectivity |

| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / H₂SO₄ | Fuming HNO₃ | Mixed acid is standard; fuming acid can be too reactive, leading to side products. |

| Temperature | 25°C (Room Temp) | 0-5°C | 50°C | Lower temperatures increase selectivity and prevent degradation. Higher temperatures reduce yield. |

| Reaction Time | 2 hours | 5.5 hours | 8 hours | Insufficient time leads to incomplete reaction; excessive time can promote side reactions. googleapis.com |

| Solvent | None (neat) | Acetic Acid | Dichloromethane | A co-solvent can help control the reaction rate and temperature. |

| Yield | Moderate | High | Low | Optimized conditions lead to the highest conversion of starting material to the desired product. |

| Selectivity | Good | Excellent | Poor | Precise control of conditions minimizes the formation of unwanted isomers. |

This table is illustrative and demonstrates general principles of reaction optimization.

Mechanistic Insights into Aromatic Electrophilic Substitution for Nitro Group Incorporation

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves several key steps:

Generation of the Electrophile : In a mixture of nitric and sulfuric acids, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. frontiersin.org

Electrophilic Attack : The electron-rich benzene ring of 5-chloro-2-acetamidobenzoic acid attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. This action restores the aromaticity of the ring and yields the final product, this compound.

The stability of the intermediate arenium ion is key to determining the regioselectivity. The positive charge of the intermediate is delocalized across the ring, and the resonance structures that are most stable are those where the charge is favorably influenced by the existing substituents. The acetamido and chloro groups can help stabilize the positive charge via their lone pairs of electrons, guiding the substitution to the C4 position.

Alternative Synthetic Routes and Emerging Technologies

In response to growing environmental and safety concerns associated with traditional chemical processes, researchers are exploring alternative synthetic methods. frontiersin.org These emerging technologies focus on improving efficiency, reducing waste, and using less hazardous materials.

Exploration of Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach offers advantages such as milder reaction conditions and exceptional regio- and stereoselectivity. rjpbr.com While a specific chemoenzymatic route for this compound is not yet established, several principles from this field could be applied.

One potential application involves enzymatic resolution. If a classical nitration reaction were to produce a mixture of isomers, a specific enzyme could be used to selectively modify or remove the unwanted isomer, simplifying purification. For example, in the synthesis of other complex molecules, enzymes have been used to selectively hydrolyze an undesired anomer from a mixture, leaving the desired product intact and pure. mdpi.com This highlights the potential for enzymes to solve common challenges in chemical synthesis. mdpi.com

Application of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gcande.org Traditional nitration methods are often criticized for their reliance on large quantities of corrosive acids and the production of significant chemical waste. nih.gov

Applying green chemistry principles to the synthesis of this compound could involve several strategies:

Alternative Nitrating Agents : Replacing the hazardous nitric/sulfuric acid mixture with more environmentally benign alternatives. For instance, some processes use solid acid catalysts or milder reagents like calcium nitrate (B79036) in acetic acid, which are less corrosive and easier to handle. wjpmr.com

Alternative Solvents : Using greener solvents or even solvent-free conditions to reduce volatile organic compound (VOC) emissions.

Energy Efficiency : Employing methods like ultrasound-assisted synthesis, which can increase reaction rates at lower temperatures, thus saving energy and potentially improving selectivity. frontiersin.orgscispace.com

The following table compares a traditional nitration protocol with a potential greener alternative, based on established green chemistry principles.

| Factor | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

| Reagents | Concentrated HNO₃ / H₂SO₄ | Calcium Nitrate / Acetic Acid wjpmr.com | Use of less hazardous chemical syntheses |

| Catalyst | Strong liquid acid (H₂SO₄) | Recyclable solid acid catalyst | Catalysis (over stoichiometric reagents) |

| Solvent | Often none (neat) or chlorinated solvents | Water or biodegradable solvent | Use of safer solvents and auxiliaries |

| Energy Input | Requires cooling to control exotherm | Possible use of ultrasound at ambient temp scispace.com | Design for energy efficiency |

| Waste (E-Factor) | High (due to acid waste) gcande.org | Lower (less acid, recyclable catalyst) | Waste prevention |

| Safety | High risk (corrosive, exothermic) | Reduced risk (milder reagents) | Inherent safety for accident prevention |

This table provides a conceptual comparison based on green chemistry literature.

Palladium-Catalyzed Coupling Reactions in Precursor Synthesis

The synthesis of this compound often proceeds through a key intermediate, 2-amino-5-chloro-4-nitrobenzoic acid. While direct palladium-catalyzed routes to this specific precursor are not extensively documented in publicly available literature, the principles of palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, provide a strong theoretical foundation for its synthesis. This reaction is a cornerstone of modern organic synthesis, enabling the formation of aryl amines from aryl halides.

A plausible synthetic pathway would involve the palladium-catalyzed amination of a dichloronitrobenzoic acid derivative. For instance, 2,5-dichloro-4-nitrobenzoic acid could serve as a suitable starting material. The selective amination at the C2 position would be crucial and is influenced by the electronic and steric environment of the chlorine atoms. The nitro group at the C4 position is strongly electron-withdrawing, which can influence the reactivity of the adjacent chlorine atoms.

The typical components of a Buchwald-Hartwig amination reaction that could be adapted for this synthesis are outlined in the table below.

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | Josiphos, Xantphos, Buchwald's biaryl phosphine (B1218219) ligands | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates the reductive elimination step. |

| Amine Source | Ammonia (B1221849), Benzophenone imine, or an ammonia equivalent | Provides the amino group for the C-N bond formation. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |

The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

Following the successful synthesis of the 2-amino-5-chloro-4-nitrobenzoic acid precursor, the final step to obtain this compound is a standard acetylation reaction. This is typically achieved by treating the amino compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final product, this compound, are critical steps to ensure a high degree of purity. The choice of technique depends on the nature of the impurities present.

Crystallization and Recrystallization:

Crystallization is a primary method for purifying solid organic compounds. illinois.edu For this compound, a suitable solvent or solvent mixture would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the separation of the desired product from impurities that are either more soluble or less soluble under these conditions. ma.edu

The general procedure for recrystallization involves:

Dissolving the crude product in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of well-defined crystals of the pure compound.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual impurities.

Drying the purified crystals.

A variety of solvents could be screened for their effectiveness in the recrystallization of this compound. The choice of solvent is critical for achieving high purity and yield.

| Solvent Type | Examples | Considerations for Use |

|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Good for dissolving polar compounds. Water is often used for recrystallizing benzoic acid derivatives. ma.edu |

| Polar Aprotic | Acetone, Ethyl Acetate (B1210297) | Can be effective for compounds with moderate polarity. |

| Nonpolar | Hexane (B92381), Toluene | Generally used for nonpolar compounds, may be used as a co-solvent. |

| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Allows for fine-tuning of solvent polarity to achieve optimal solubility characteristics. |

Chromatographic Techniques:

For more challenging separations, or to achieve very high purity, column chromatography is a powerful tool. wpmucdn.com This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. wpmucdn.com For a compound like this compound, which contains polar functional groups, normal-phase chromatography with a polar stationary phase like silica (B1680970) gel would be appropriate. stackexchange.com

The selection of the eluent (mobile phase) is crucial for effective separation. A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. stackexchange.com

Isolation and Characterization:

Once purified, the final product is isolated, typically by filtration for crystalline solids. The purity of the isolated this compound would then be confirmed using various analytical techniques, including:

Reaction Chemistry and Transformational Capabilities of 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key functional handle for introducing nitrogen-containing functionalities, most notably the amino group, which is a cornerstone of many further synthetic elaborations.

The conversion of the aromatic nitro group to an amine is one of the most fundamental transformations in organic synthesis. The challenge lies in achieving this reduction chemoselectively in the presence of other reducible or sensitive functional groups, such as the chloro and carboxylic acid moieties in the target molecule.

Catalytic hydrogenation is a common method, but standard conditions using palladium on carbon (Pd/C) can sometimes lead to undesired side reactions like hydrodechlorination (removal of the chlorine atom). Therefore, alternative catalysts or methods are often preferred. Raney nickel is a suitable alternative for catalytic hydrogenation that is less prone to causing dehalogenation.

Chemical reduction methods offer excellent selectivity. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or metallic iron (Fe) in acidic media (like acetic acid or aqueous ammonium (B1175870) chloride), are classic and effective methods for reducing nitroarenes without affecting halide substituents or the carboxylic acid group. Another powerful and selective method involves the use of sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄), which can be particularly useful for the selective reduction of one nitro group in a dinitro compound.

| Method | Reagent(s) and Conditions | Product | Selectivity Notes |

| Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol, RT | 2-Acetamido-4-amino-5-chlorobenzoic acid | Preferred over Pd/C to minimize hydrodechlorination. |

| Metal/Acid Reduction | Fe / NH₄Cl, H₂O/Ethanol, Reflux | 2-Acetamido-4-amino-5-chlorobenzoic acid | A classic, reliable, and selective method. Tolerates the chloro and carboxylic acid groups well. |

| Metal Salt Reduction | SnCl₂·2H₂O / HCl, Ethanol, Reflux | 2-Acetamido-4-amino-5-chlorobenzoic acid | Effective and mild, suitable for sensitive substrates. |

| Sulfide Reduction | Na₂S or Na₂S₂O₄, H₂O/Ethanol | 2-Acetamido-4-amino-5-chlorobenzoic acid | Can offer high chemoselectivity. |

Incomplete reduction of the nitro group can lead to various dimeric products such as azoxy, azo, and hydrazo compounds. The formation of these derivatives is highly dependent on the reducing agent and the reaction conditions, particularly the pH.

Azoxy Derivatives: Mild reduction of nitroaromatics in alkaline media often yields azoxy compounds. Reagents like sodium arsenite or glucose in a basic solution can facilitate this transformation. For 5-chloro-2-acetamido-4-nitrobenzoic acid, this would lead to the corresponding bis(benzoic acid) azoxy derivative.

Azo Derivatives: Further reduction of the azoxy intermediate or direct reduction of the nitro compound under specific conditions yields the azo derivative. A common method involves using zinc dust in an alkaline solution (e.g., NaOH in methanol). This reaction connects two molecules of the parent nitro compound via an N=N double bond. researchgate.net

Hydrazo Derivatives: The final stage of dimeric reduction is the hydrazo compound (also known as a 1,2-diarylhydrazine), formed by the reduction of the azo derivative. This can be achieved using zinc dust in a neutral or slightly acidic medium or with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. dergipark.org.tr

These transformations showcase the tunable reactivity of the nitro group, allowing for the synthesis of complex dimeric structures through controlled reduction pathways.

Reactivity of the Acetamido Group

The acetamido group (–NHCOCH₃) is an amide functionality that protects the amino group, moderates its activating effect on the aromatic ring, and directs substitution. Its primary reactions involve cleavage to reveal the parent amine or modification at the nitrogen atom.

The most significant reaction of the acetamido group is its hydrolysis to yield the corresponding free amine, 5-chloro-2-amino-4-nitrobenzoic acid. This deprotection step is crucial for subsequent reactions on the amino group. The hydrolysis can be performed under either acidic or basic conditions. rsc.orgpatsnap.com

Acid-Catalyzed Hydrolysis: This is typically achieved by refluxing the compound in an aqueous mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: This involves heating the compound with a strong base like sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon directly. This method is often slower than acid-catalyzed hydrolysis for acetanilides.

The choice between acidic and basic conditions may depend on the stability of the other functional groups present in the molecule. The resulting 2-amino-4-nitrobenzoic acid derivative is a valuable precursor for synthesizing heterocyclic compounds or for further functionalization of the amino group.

| Reaction | Reagent(s) and Conditions | Product |

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, Reflux | 5-Chloro-2-amino-4-nitrobenzoic acid |

| Basic Hydrolysis | Aqueous NaOH, Reflux | Sodium 5-chloro-2-amino-4-nitrobenzoate |

While the amino group formed after deacetylation is readily alkylated and acylated, direct N-alkylation of the acetamido group itself is also possible, though it requires specific conditions. sciengine.com The amide proton is weakly acidic and can be removed by a strong base (like sodium hydride, NaH) to form an amidate anion. This nucleophilic anion can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form an N-alkylated product. Phase-transfer catalysis has also been employed for the N-alkylation of acetanilides under milder, basic conditions. ijrbat.ingoogle.com This provides a route to N-alkyl-N-acetyl derivatives without the need for a deprotection-reprotection sequence. N-acylation of an already existing amide is generally not a favorable reaction.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a versatile functional group that can be converted into a wide range of derivatives, including esters, amides, and acid halides. msu.edulibretexts.org Its reactivity is centered on nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org

Esterification: The most common reaction is the formation of esters. This can be achieved through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). epa.govusm.myresearchgate.net The reaction is an equilibrium process, and yields can be improved by removing the water formed during the reaction.

Amide Formation: To form amides, the carboxylic acid is typically activated first, as the hydroxyl group is a poor leaving group. A common laboratory method is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The resulting acyl chloride reacts readily with primary or secondary amines to yield the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govrsc.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃·THF) are required. msu.edu However, these reagents will also reduce the nitro group. Selective reduction of the carboxylic acid in the presence of a nitro group is challenging. Borane is known to reduce carboxylic acids faster than many other functional groups and may offer a degree of selectivity over reduction by LiAlH₄, which would readily reduce both the nitro and carboxyl groups. libretexts.org

| Reaction | Reagent(s) and Conditions | Product Type |

| Esterification | R'OH, H₂SO₄ (cat.), Heat | Ester |

| Acyl Chloride Formation | SOCl₂, Heat | Acyl Chloride |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂2. R'R''NH | Amide |

| Amide Formation (Direct Coupling) | R'R''NH, DCC or EDC | Amide |

| Reduction | BH₃·THF or LiAlH₄ | Primary Alcohol (and reduced nitro group) |

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation, yielding conjugates with modified physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. google.comiajpr.com To circumvent the use of harsh acids that might affect other functional groups, alternative methods employing activating agents can be utilized. For instance, reagents like triphenylphosphine (B44618) dihalides in the presence of a base such as N,N-dimethylaminopyridine (DMAP) can facilitate esterification under mild, neutral conditions. researchgate.net The choice of alcohol dictates the properties of the resulting ester, allowing for the synthesis of a wide range of derivatives, from simple alkyl esters to more complex conjugates.

Amidation: The formation of amides from the carboxylic acid group is another crucial transformation, often used to link the molecule to amines, amino acids, or peptides. Direct amidation can be challenging and often requires the activation of the carboxylic acid. researchgate.net Coupling agents, such as (6-oxo-6H-pyridazin-1-yl)phosphoric acids diethyl ester, can be employed to facilitate the reaction with various primary and secondary amines under mild conditions, typically in the presence of a base like potassium carbonate. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for the amidation of related chloro-nitrobenzoic acids, often proceeding without the need for a catalyst or solvent. nih.govelsevierpure.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Alkyl/Aryl Ester | google.comiajpr.com |

| Esterification | Alcohol (R-OH), Ph₃PBr₂, DMAP, CH₂Cl₂, Room Temp | Alkyl/Aryl Ester | researchgate.net |

| Amidation | Amine (R-NH₂), Coupling Agent, K₂CO₃, THF, Room Temp | Amide | researchgate.net |

| Amidation | Amine (R-NH₂), Microwave, 80-120°C | Amide | nih.govelsevierpure.com |

Anhydride (B1165640) and Acyl Halide Formation for Activated Synthons

To enhance the reactivity of the carboxylic acid group for subsequent nucleophilic acyl substitution reactions, it can be converted into more electrophilic species such as acid anhydrides or acyl halides.

Acyl Halide Formation: The most common method for synthesizing acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). wikipedia.orglibretexts.org Other chlorinating agents like phosphorus trichloride (B1173362) or phosgene (B1210022) can also be used. wikipedia.org These acyl chlorides are highly reactive intermediates, readily undergoing reactions with a wide array of nucleophiles including alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. libretexts.orgyoutube.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent. A more versatile approach for creating activated synthons is the formation of mixed anhydrides. For example, reaction with an acyl chloride or another anhydride in the presence of a base can yield a mixed anhydride. These activated intermediates are particularly useful in peptide synthesis and other acylation reactions where controlled reactivity is required. The reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid can also produce anhydrides. organic-chemistry.org

| Derivative | Typical Reagents | Key Feature | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Highly reactive electrophile for acylation | wikipedia.orglibretexts.org |

| Symmetrical Anhydride | Dehydrating agent (e.g., P₂O₅) | Activated acylating agent | organic-chemistry.org |

| Mixed Anhydride | Another acyl chloride, Chloroformate | Moderated reactivity for selective acylation | tcichemicals.com |

Reactions Involving the Chloro Substituent

The chlorine atom on the aromatic ring is a key handle for introducing further molecular diversity through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group positioned para to the chloro leaving group. libretexts.orgpressbooks.pub The acetamido group at the ortho position also contributes to the electron deficiency of the substitution site. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com A wide variety of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines can yield N-substituted anthranilic acid derivatives, a transformation that has been shown to proceed efficiently under thermal or microwave conditions, sometimes even without a metal catalyst. nih.govresearchgate.net

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Aniline (B41778), Butylamine) | Secondary Amine | nih.govresearchgate.net |

| Alkoxide | NaOR (e.g., Sodium methoxide) | Aryl Ether | libretexts.orgpressbooks.pub |

| Thiolate | NaSR (e.g., Sodium thiophenoxide) | Aryl Thioether | ccspublishing.org.cn |

| Hydroxide | NaOH, H₂O | Phenol (B47542) | libretexts.orgyoutube.com |

Metal-Catalyzed Cross-Coupling Reactions at the Haloarene Position

Transition metal-catalyzed cross-coupling reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. While aryl chlorides are generally less reactive than bromides or iodides, specific catalyst systems have been developed to facilitate their coupling. Potential reactions for this compound include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, providing an alternative to SNAr for synthesizing arylamine derivatives.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group.

The presence of the nitro group can sometimes complicate these reactions, but methodologies for the cross-coupling of nitroarenes have been successfully developed. ccspublishing.org.cn These reactions significantly expand the synthetic utility of the molecule, allowing for the construction of complex architectures. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-Aryl (C-C) | researchgate.net |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl (C-C) | researchgate.net |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand, Base | Aryl-Nitrogen (C-N) | ccspublishing.org.cn |

| Sonogashira | Terminal Alkyne | Pd(0) and Cu(I) catalysts, Base | Aryl-Alkynyl (C-C) | researchgate.net |

Concerted and Sequential Functional Group Transformations

The multiple functional groups on this compound allow for complex, multi-step synthetic sequences where the reactivity of each group is leveraged in a planned order. The specific sequence of reactions is critical for achieving the desired final product.

For example, a synthetic strategy could involve an initial SNAr reaction to displace the chloro group with a desired nucleophile. Following this, the nitro group could be selectively reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation. This newly formed amino group could then be subjected to diazotization or other transformations. Subsequently, the acetamido group could be hydrolyzed under acidic or basic conditions to reveal another primary amine, which could then be further functionalized. Finally, the carboxylic acid could be converted to an ester or amide at any suitable stage of the synthesis.

Alternatively, the carboxylic acid could be esterified first to protect it or to modify solubility. This could be followed by a metal-catalyzed cross-coupling reaction at the C-Cl bond. The ability to perform these transformations sequentially provides a powerful toolkit for creating a vast array of complex molecules from a single, versatile starting material. quora.com While the SNAr reaction is generally considered a stepwise process, the possibility of concerted mechanisms (cSNAr) has also been explored, particularly in highly activated systems, which could influence reaction kinetics and outcomes. nih.gov

Derivatives and Analogues of 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid: Synthesis and Structural Diversification

Synthesis of Isomeric and Homologous Substituted Benzoic Acids

The synthesis of benzoic acid derivatives with varying substitution patterns is a cornerstone of organic synthesis. Isomers of the parent scaffold, such as those with altered positions of the chloro, acetamido, and nitro groups, are typically prepared through multi-step synthetic sequences. A common strategy involves the nitration of a substituted benzoic acid precursor. For instance, the synthesis of chloro-nitrobenzoic acid isomers often starts with a corresponding chlorobenzoic acid, which is then nitrated using a mixture of nitric and sulfuric acid. The position of the incoming nitro group is directed by the existing substituents on the aromatic ring.

Subsequent modifications, such as the reduction of a nitro group to an amine followed by acetylation, yield the desired acetamido functionality. The synthesis of 2,5-substituted benzoic acid derivatives, for example, has been explored for their potential as dual inhibitors of anti-apoptotic proteins. nih.gov The preparation of these compounds often involves foundational reactions such as the acylation of substituted anilines with phthalic anhydride (B1165640) to create carbamoyl (B1232498) benzoic acids. researchgate.net

The table below presents several isomeric and homologous substituted benzoic acids, highlighting the structural diversity achievable through established synthetic methodologies.

| Compound Name | Molecular Formula | Key Substituents | Precursor Example |

|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 2-Chloro, 4-Nitro | 2-Chlorobenzoic acid |

| 4-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 4-Chloro, 2-Nitro | 4-Chlorobenzoic acid |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 2-Chloro, 5-Nitro | 2-Chlorobenzoic acid |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 4-Chloro, 3-Nitro | 4-Chlorobenzoic acid |

| 2,3-Diamino-5-nitrobenzoic acid | C₇H₇N₃O₄ | 2,3-Diamino, 5-Nitro | 2-Amino-3,5-dinitrobenzoic acid |

Structural Modification at the Aromatic Core for Expanded Chemical Space

Expanding the chemical space of the 5-chloro-2-acetamido-4-nitrobenzoic acid framework involves modifying the substituents on the aromatic core. This allows for the fine-tuning of the molecule's electronic and steric properties. One powerful technique for such modifications is iridium-catalyzed ortho-arylation, which allows for the introduction of new aryl groups onto the benzoic acid ring. nih.gov This C-H activation strategy can be applied to a wide range of substituted benzoic acids, offering a direct route to biaryl compounds. nih.gov

Another approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, in related fluoro-nitrobenzoic acids, the fluorine atom can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. This strategy is particularly effective in solid-phase synthesis, where a resin-bound nitrobenzoic acid can be treated with different amines or other nucleophiles to generate a library of derivatives. researchgate.netmdpi.com

Furthermore, the existing functional groups can be transformed. The nitro group, for instance, is not only a precursor to the acetamido group but can also be a site for further reactions. The chloro substituent can also be replaced under specific conditions, although it is generally less reactive than a fluoro substituent in SNAr reactions. These modifications are crucial for developing structure-activity relationships in medicinal chemistry and for creating novel materials with tailored properties.

Design and Synthesis of Polyfunctionalized Aromatic Scaffolds Incorporating the this compound Framework

The substituted benzoic acid core is an excellent starting point for the construction of more complex, polyfunctionalized aromatic scaffolds, particularly heterocyclic systems. A prominent strategy is the use of these building blocks in solid-phase synthesis to create libraries of diverse molecular structures. researchgate.netmdpi.com

A well-documented example involves the immobilization of a related compound, 4-fluoro-3-nitrobenzoic acid, on a resin. From this resin-bound starting material, a series of transformations can be performed. First, the fluorine can be substituted by a piperazine (B1678402) derivative. Next, the nitro group is reduced to an amine. This is followed by reaction with an aldehyde and subsequent cyclization and cleavage from the resin to yield complex heterocyclic structures. researchgate.net

This approach has been successfully used to synthesize a variety of important heterocyclic scaffolds, including:

Benzimidazoles: Formed by the condensation of an o-phenylenediamine (B120857) (derived from the reduction of an o-nitroaniline) with an aldehyde or carboxylic acid. researchgate.netacs.orgnih.govtsijournals.com The benzimidazole (B57391) scaffold is a key component in many biologically active compounds. nih.govtsijournals.com

Benzotriazoles: Synthesized by the diazotization of an o-phenylenediamine. acs.org

Quinoxalines: Prepared by the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. acs.org

The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives from 2-chloro-4-nitrobenzoic acid further illustrates the utility of this framework in building complex molecules with potential biological applications. nih.gov This process involves chlorosulfonylation of the initial benzoic acid, followed by reaction with an aniline (B41778) and subsequent conversion to a variety of amides. nih.gov

The table below summarizes some of the key polyfunctionalized scaffolds that can be synthesized from chloro-nitrobenzoic acid precursors.

| Scaffold | Key Synthetic Precursor | General Method |

|---|---|---|

| Benzimidazole | o-Phenylenediamine derivative | Condensation with aldehyde/carboxylic acid |

| Benzotriazole | o-Phenylenediamine derivative | Diazotization with nitrous acid |

| Quinoxaline | o-Phenylenediamine derivative | Reaction with 1,2-dicarbonyl compound |

| Substituted Benzamide | Acyl chloride derivative | Amidation with various amines |

Generation of Supramolecular Synthons from Derived Structures

Supramolecular synthons are robust and predictable non-covalent interactions that guide the assembly of molecules into larger, ordered structures such as crystals. mdpi.com Derivatives of this compound, particularly those retaining the carboxylic acid functionality, are excellent candidates for forming well-defined supramolecular synthons.

The most common and robust synthon formed by benzoic acid derivatives is the carboxylic acid dimer. researchgate.netucl.ac.uk This involves two carboxylic acid groups forming a cyclic motif through a pair of O—H···O hydrogen bonds. researchgate.net This R²₂(8) graph-set notation is a highly predictable interaction in crystal engineering. Studies on 2-chloro-4-nitrobenzoic acid have shown that its molecules organize into these dimer units in the solid state. researchgate.net

Beyond the acid-acid homosynthon, these molecules can also form heterosynthons by co-crystallizing with other molecules. For example, the carboxylic acid can form strong O—H···N hydrogen bonds with pyridine-containing molecules or N—H···O bonds with amides. mdpi.comnih.gov The presence of other functional groups, like the nitro and chloro substituents, can also participate in weaker interactions (e.g., C—H···O, halogen bonding), which further direct the crystal packing. The interplay of these various synthons allows for the rational design of co-crystals with specific architectures and properties. nih.gov The ability to form these predictable interactions makes substituted benzoic acids valuable building blocks in the field of crystal engineering and materials science. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry:Two-dimensional NMR experiments are instrumental in assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal the coupling between the two adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) could show through-space correlations, for example between the amide proton and a nearby aromatic proton, providing conformational information. The absence of published data for these experiments prevents any detailed analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the target compound, one would expect to observe:

A broad O-H stretch from the carboxylic acid.

An N-H stretch from the secondary amide.

A C=O stretch from the carboxylic acid and another from the amide (Amide I band).

Asymmetric and symmetric N-O stretches from the nitro group.

C-Cl, C-N, and C-O stretching vibrations.

Vibrations associated with the substituted aromatic ring.

While general ranges for these vibrations are known, the precise frequencies and intensities are specific to the molecule and its solid-state packing or solvent environment. Without experimental IR or Raman spectra, a data table of vibrational modes cannot be compiled.

Computational and Theoretical Investigations of 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid and Its Derivatives

Quantum Chemical Calculations (DFT) on Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors.

For 5-chloro-2-acetamido-4-nitrobenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density across the molecule. science.gov A Molecular Electrostatic Potential (MESP) map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this molecule, negative potential sites are expected to be localized on the oxygen atoms of the nitro and carboxyl groups, making them susceptible to electrophilic attack. In contrast, positive potentials are often found around the hydrogen atoms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For derivatives of 4-acetamido-3-nitrobenzoic acid, the HOMO-LUMO gap has been shown to be a significant factor in molecular stability. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical hardness, softness, and electrophilicity, providing a deeper understanding of the molecule's reactive nature. researchgate.net

Interactively explore the calculated electronic properties for a representative molecule based on DFT studies of similar compounds.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Reflects chemical stability and reactivity |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

| Chemical Hardness (η) | 2.15 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.9 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments, such as in solution.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with its surroundings. For instance, simulations in a water box can detail the formation and dynamics of hydrogen bonds between the solute's carboxyl, amide, and nitro groups and the solvent molecules. In studies of similar benzamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, often by analyzing the Root Mean Square Deviation (RMSD) of the complex over the simulation time. nih.govresearchgate.net A stable RMSD suggests that the ligand remains securely in the binding site, which is crucial for designing molecules with specific biological targets. nih.gov These simulations can highlight the importance of specific interactions, such as hydrogen bonding, hydrophobic interactions, and water bridges, in molecular recognition and binding. benthamdirect.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation and validation of experimental findings. DFT calculations are widely used to compute vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Theoretical vibrational frequencies for this compound can be calculated and compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the C=O, N-H, and N-O bonds. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). science.gov Comparing the calculated chemical shifts with experimental data provides a rigorous check of the proposed molecular structure. nih.gov For nitrobenzoic acids, theoretical calculations have shown good agreement with experimental NMR data. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, often revealing them to be HOMO→LUMO or other π→π* transitions. researchgate.net

Explore a hypothetical correlation between predicted and experimental spectroscopic data for this compound.

| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |

| FT-IR | C=O Stretch (Carboxyl) | 1725 cm⁻¹ | 1720 cm⁻¹ |

| FT-IR | N-H Stretch (Amide) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹H NMR | Aromatic Proton (H-3) | 8.1 ppm | 8.0 ppm |

| ¹³C NMR | Carbonyl Carbon (Carboxyl) | 168 ppm | 167 ppm |

| UV-Vis | λmax (π→π*) | 310 nm | 312 nm |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

Computational chemistry can map out entire reaction pathways, providing a detailed understanding of chemical mechanisms that can be difficult to probe experimentally. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy required for a reaction to proceed.

For reactions involving this compound or its derivatives, such as amide hydrolysis or nucleophilic aromatic substitution, computational modeling can identify the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed.

Methods for locating transition states and modeling reaction pathways are computationally intensive but yield invaluable mechanistic insights. This analysis can clarify the roles of catalysts, predict the feasibility of a proposed reaction step, and explain observed product distributions. For example, modeling could determine whether a particular substitution reaction proceeds via an SNAr mechanism and identify the rate-limiting step by comparing the activation energies of different pathway segments.

In Silico Design of Novel Derivatives and Prediction of Synthetic Accessibility

A significant application of computational chemistry is the in silico design of novel molecules with desired properties. Starting with the this compound scaffold, new derivatives can be designed by computationally introducing different functional groups at various positions. The properties of these virtual compounds, such as electronic characteristics or binding affinity to a target protein, can then be predicted. nih.gov

However, a computationally designed molecule is only useful if it can be synthesized in a laboratory. Therefore, predicting synthetic accessibility (SA) is a crucial step in the design process. researchgate.net Computational tools have been developed to estimate how easily a molecule can be synthesized. nih.gov These methods typically calculate an SA score based on factors like molecular complexity, the presence of rare structural fragments, and the number of chiral centers. nih.govresearchgate.net The score is often normalized on a scale, for example from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net By filtering designed derivatives based on their SA scores, researchers can prioritize compounds that are not only promising in terms of their predicted properties but are also synthetically feasible, saving significant time and resources in the drug discovery or materials development pipeline. researchgate.net

Role in Complex Molecule Synthesis and Organic Building Blocks

Utilization as a Key Intermediate in Multi-step Organic Synthesis

5-chloro-2-acetamido-4-nitrobenzoic acid is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in multi-step organic synthesis. The distinct chemical nature of its four functional groups—a carboxylic acid, an acetamido group, a chloro group, and a nitro group—allows for a variety of selective chemical transformations. The reactivity of each group can be leveraged sequentially to build more complex molecular architectures.

The typical synthetic utility of such a compound involves a series of reactions targeting its functional groups. For instance, the nitro group is commonly reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or acylation. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a key handle for coupling with other molecules. The chloro substituent can participate in nucleophilic aromatic substitution reactions, although the conditions required are often harsh.

A related compound, 2-chloro-5-nitrobenzoic acid, has been demonstrated as a versatile intermediate in the synthesis of N-arylanthranilic acid derivatives. researchgate.net In these syntheses, the chloro group is displaced by various arylamines in superheated water, showcasing a metal-catalyst-free amination process. researchgate.net This suggests that this compound could potentially undergo similar substitution reactions, allowing for the introduction of diverse functionalities.

The general strategy in a multi-step synthesis involving this intermediate would be to carefully plan the sequence of reactions to avoid unwanted side products, often requiring the use of protecting groups. The interplay between the electron-withdrawing nitro group and the electron-donating acetamido group influences the reactivity of the aromatic ring, guiding the regioselectivity of further substitutions.

Interactive Table: Potential Synthetic Transformations

Below is a summary of potential reactions that key functional groups of this compound can undergo, making it a versatile synthetic intermediate.

| Functional Group | Reaction Type | Potential Product Group |

| Nitro Group (-NO₂) | Reduction | Primary Amine (-NH₂) |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONR₂) |

| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution | Ether, Amine, etc. |

| Acetamido Group (-NHCOCH₃) | Hydrolysis | Primary Amine (-NH₂) |

Applications in the Synthesis of Diverse Heterocyclic Compounds

While direct literature detailing the use of this compound for the synthesis of heterocyclic compounds is scarce, its structure contains the necessary functionalities to serve as a precursor for various heterocyclic systems. Substituted benzoic acids, particularly those bearing ortho-amino or other reactive groups, are well-established starting materials for building fused ring systems. researchgate.net

The synthetic potential lies in the strategic transformation of its substituents to facilitate cyclization reactions. A common pathway involves the reduction of the nitro group to an amine. The resulting ortho-acetamido, meta-chloro amino-benzoic acid derivative possesses adjacent functional groups that can be induced to form a ring. For example, the newly formed amino group and the neighboring carboxylic acid could potentially be used to construct nitrogen-containing heterocycles like benzoxazinones or quinazolinones after hydrolysis of the acetamido group.

Nitroalkenes are recognized as efficient starting materials for a wide array of heterocyclic compounds, including five- and six-membered rings. researchgate.netrsc.org Although this compound is not a nitroalkene, the principle of using highly functionalized molecules to build complex cyclic structures is a cornerstone of heterocyclic chemistry. The presence of multiple reactive sites on this single aromatic scaffold provides a platform for intramolecular reactions leading to the formation of diverse heterocyclic frameworks, which are crucial in medicinal chemistry and materials science. uobaghdad.edu.iq

Precursor for Advanced Aromatic Scaffolds in Material Science and Organic Optoelectronics

There is currently no documented evidence in scientific literature for the specific application of this compound as a precursor for advanced aromatic scaffolds in the fields of material science or organic optoelectronics.

The development of functional organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), relies on molecules with specific electronic and photophysical properties, typically extended π-conjugated systems. rsc.orgfrontiersin.org While this compound could theoretically be modified to create such systems, its direct use as a building block in this context has not been reported.

Contribution to Synthetic Methodologies for Specialty Chemicals, Dyes, and Pigments

Substituted nitroaromatic compounds are foundational intermediates in the synthesis of specialty chemicals, particularly in the dye and pigment industry. epa.govontosight.ai The chromophoric (color-bearing) and auxochromic (color-modifying) groups that define most organic colorants are often introduced using precursors like chloro-nitro-aminobenzoic acids.

The structure of this compound contains the key elements for its potential use as a dye intermediate. The synthesis of azo dyes, a major class of synthetic colorants, involves two primary steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound. unb.canih.gov

A plausible synthetic route utilizing this compound would involve:

Reduction of the Nitro Group: The nitro group at the 4-position can be chemically reduced to a primary amine (-NH₂).

Diazotization: The newly formed amino group can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: This highly reactive diazonium salt can then be reacted with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form a highly conjugated azo compound, which is typically colored. ontosight.ai

The presence of the chloro, acetamido, and carboxylic acid groups on the benzene (B151609) ring would act as auxochromes, modifying the final color and properties (like solubility and fiber affinity) of the resulting dye. Therefore, this compound can be considered a valuable potential precursor in the development of new synthetic dyes. ijirset.com

Development of Linkers and Scaffolds for Conjugate Chemistry

In the field of conjugate chemistry, a linker is a molecular bridge that covalently connects two or more different molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). symeres.com These linkers must have specific properties, including stability in circulation and, in some cases, the ability to be cleaved at the target site. nih.gov

While substituted benzoic acids can theoretically serve as components of linkers due to the presence of the carboxylic acid group which provides a convenient attachment point, there is no specific information in the available literature that documents the use of this compound for the development of linkers or scaffolds in conjugate chemistry. The design of linkers is a highly specialized area that requires a precise combination of stability, solubility, and reactivity, and the suitability of this particular molecule for such applications has not been reported. rsc.orgnjbio.com

Solid State Chemistry and Crystal Engineering of 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid

Polymorphism and Pseudopolymorphism: Structural Studies of Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit distinct physical properties. For 5-chloro-2-acetamido-4-nitrobenzoic acid, the potential for polymorphism would be high due to the molecule's conformational flexibility and the variety of strong and weak intermolecular interactions it can form. Different packing arrangements of the molecules could lead to various polymorphs with different stabilities.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a possibility, particularly if the compound is crystallized from solvents capable of hydrogen bonding. However, no specific polymorphic or pseudopolymorphic forms of this compound have been reported in the scientific literature.

Cocrystallization and Salt Formation Strategies for Modifying Solid-State Structure

Cocrystallization and salt formation are powerful crystal engineering strategies used to modify the physicochemical properties of a solid. Given the presence of a carboxylic acid group, this compound is a prime candidate for forming multicomponent crystalline solids.

Cocrystals: By combining with neutral coformer molecules that can form complementary hydrogen bonds, a variety of cocrystals could theoretically be designed. Potential coformers would include compounds with functional groups such as pyridines, amides, and other carboxylic acids.

Salts: The acidic carboxylic acid group can react with basic compounds to form salts. The choice of the counter-ion would significantly influence the crystal structure and properties of the resulting salt.

While these strategies are theoretically applicable, there are no published studies detailing the successful formation of cocrystals or salts of this compound.

Supramolecular Interactions and Hydrogen Bonding Networks in the Crystalline State

The supramolecular chemistry of this compound in the solid state would be dictated by a hierarchy of intermolecular interactions. The most significant of these would be the hydrogen bonds. It is highly probable that the carboxylic acid groups would form a classic R²₂(8) homodimer synthon. The acetamido group could then link these dimers through N-H···O=C hydrogen bonds, potentially forming tapes or sheets.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Acetamido 4 Nitrobenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary objective in modern chemical synthesis is the development of processes that are both efficient and environmentally responsible. For 5-chloro-2-acetamido-4-nitrobenzoic acid, future research will likely prioritize the shift from traditional, multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, towards more sustainable and atom-economical alternatives. The concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product, is a central tenet of green chemistry. wikipedia.orgibchem.comwordpress.com

Current synthetic routes may rely on classical nitration and amination/acetylation sequences that can have low atom economies. Future methodologies could explore direct C-H functionalization or biocatalytic routes that minimize the use of protecting groups and reduce the number of synthetic steps. The goal is to design syntheses where the majority of the atoms from the starting materials are found in the product, thereby minimizing by-product formation. ibchem.combuecher.de

| Metric | Hypothetical Traditional Synthesis | Potential Green Synthesis |

| Key Transformation | Multi-step process involving protection, nitration, reduction, acetylation, deprotection. | Catalytic C-H amination/acetylation and nitration on a simpler precursor. |

| Reagents | Stoichiometric strong acids, reducing agents (e.g., metals), and protecting groups. | Catalytic systems (e.g., transition metals), milder oxidants, potentially enzymatic catalysts. |

| Atom Economy | Lower, due to the generation of numerous by-products and auxiliary reagents. libretexts.org | Higher, with fewer by-products and more direct incorporation of functional groups. wordpress.com |

| Environmental Impact | Significant solvent waste and potentially hazardous by-products. | Reduced solvent usage, recyclable catalysts, and less hazardous waste streams. mdpi.com |

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

Beyond improving its synthesis, future research will delve into novel ways to functionalize this compound to create a diverse library of derivatives. This involves exploring new reaction pathways that can selectively modify its structure. The development of advanced catalytic systems is central to this endeavor.

Key areas of exploration include:

Catalytic Cross-Coupling: Utilizing the chloro-substituent as a handle for palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Directly functionalizing the available C-H bond on the aromatic ring, offering a highly atom-economical route to new derivatives without the need for pre-functionalized starting materials.

Reduction of the Nitro Group: Employing chemoselective catalytic hydrogenation to reduce the nitro group to an amine, which can then be further modified. Research into catalysts that can perform this reduction without affecting other functional groups is a significant goal. researchgate.net

Biocatalysis: Using enzymes to perform selective transformations under mild conditions, offering unparalleled selectivity and a greener alternative to traditional chemical methods.

These novel pathways will enable the creation of complex molecules with potentially enhanced biological or material properties. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. researchgate.netbioduro.com For this compound, integrating its synthesis and derivatization with flow chemistry and automated platforms offers numerous advantages.

Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for potentially hazardous reactions like nitration. nih.govnih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved yields, higher selectivity, and better safety profiles. bioduro.commdpi.com

When combined with automated synthesis platforms, flow chemistry can accelerate the discovery of new derivatives. nih.gov These systems can rapidly screen different reagents and conditions, allowing for the high-throughput synthesis and optimization of compound libraries, which is invaluable for drug discovery and materials science research. chemrxiv.orgbeilstein-journals.org

| Feature | Batch Synthesis | Flow Chemistry |

| Process Type | Discontinuous, step-wise | Continuous, integrated |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and mixing issues. | Highly efficient, allowing for precise temperature control. researchgate.net |

| Safety | Higher risk with hazardous reagents and exothermic reactions. | Inherently safer due to small reaction volumes and superior control. nih.gov |

| Scalability | "Scaling-up" can be challenging and change reaction outcomes. | "Scaling-out" by running the system for longer is straightforward. nih.gov |

| Automation | Difficult to fully automate. | Easily integrated with automated pumps, valves, and analytical tools. nih.gov |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully optimize the synthetic pathways developed for this compound, a deep understanding of the reaction dynamics is essential. Future research will increasingly employ advanced, in-situ characterization techniques to monitor reactions in real-time.

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products. This real-time information is critical for:

Kinetic Analysis: Precisely determining reaction rates and understanding mechanistic pathways.

Intermediate Detection: Identifying transient or unstable intermediates that may not be observable through traditional offline analysis.

Process Optimization: Enabling rapid optimization of reaction conditions to maximize yield and minimize impurities.

Endpoint Determination: Accurately identifying the completion of a reaction, which is crucial for automated processes.

These techniques, when coupled with flow chemistry, provide a powerful platform for developing highly controlled and efficient chemical processes.

Predictive Modeling for Accelerated Discovery of New Derivatives and Synthetic Routes

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can significantly accelerate the discovery of new derivatives and the development of optimal synthetic routes. nih.gov

Molecular modeling techniques can be used to:

Predict Reactivity: Use quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the most reactive sites on the molecule, guiding the design of selective functionalization strategies.

Screen Potential Derivatives: Employ in silico methods to predict the biological activity or material properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. tandfonline.com

Model Reaction Mechanisms: Elucidate complex reaction pathways and transition states, aiding in the selection of optimal catalysts and reaction conditions.

Optimize Synthetic Routes: Utilize machine learning algorithms trained on reaction databases to predict the outcomes of different synthetic strategies, reducing the need for extensive empirical experimentation.